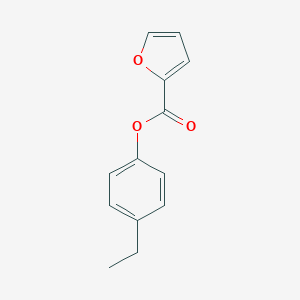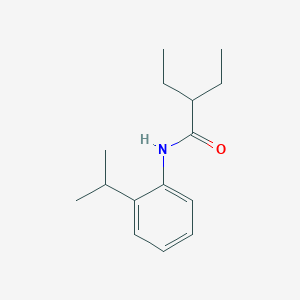
N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide, also known as Bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide is a potent inhibitor of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide reduces the production of prostaglandins, thereby reducing inflammation and pain. N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide also has other mechanisms of action, including the inhibition of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide has been shown to have a variety of biochemical and physiological effects, including the reduction of inflammation and pain, the inhibition of cancer cell growth, and the induction of apoptosis. N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, and has been shown to improve cognitive function in humans with mild cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide has several advantages for lab experiments, including its high potency and selectivity for COX-2, its ability to inhibit NF-κB, and its potential as a treatment for cancer and neurological disorders. However, N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide also has some limitations, including its potential for toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide, including the development of new synthesis methods, the investigation of its potential as a treatment for cancer and neurological disorders, and the development of new formulations to improve its solubility and bioavailability. Other future directions include the investigation of its potential as a treatment for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Synthesemethoden
N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide can be synthesized using a variety of methods, including the reaction of 4-bromo-2-methylphenol with phenoxyacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization or chromatography. Other methods include the reaction of 4-bromo-2-methylphenol with phenoxyacetyl chloride or phenoxyacetic anhydride in the presence of a base, such as pyridine.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, analgesic, and antipyretic. It has also been investigated for its potential as a treatment for cancer, Alzheimer's disease, and other neurological disorders. N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro, and has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Eigenschaften
Molekularformel |
C15H14BrNO2 |
|---|---|
Molekulargewicht |
320.18 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C15H14BrNO2/c1-11-9-12(16)7-8-14(11)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
ILWXZSPNQZFFGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)COC2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid](/img/structure/B291541.png)


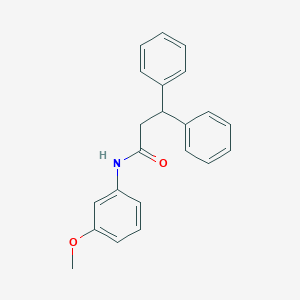
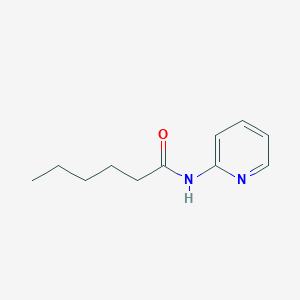

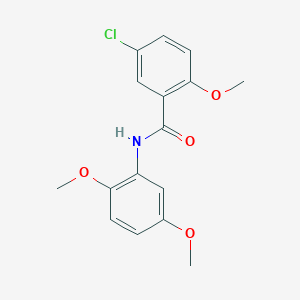
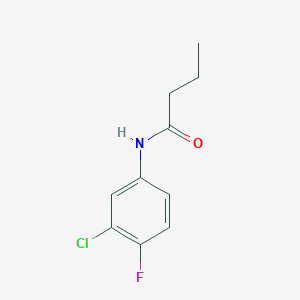
![Dimethyl 5-[(phenoxyacetyl)amino]isophthalate](/img/structure/B291554.png)

